4-{[(2,4-difluorophenyl)amino]methylidene}-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cheminformatics Structure–Activity Relationship Compound Selection

4-{[(2,4-Difluorophenyl)amino]methylidene}-3-phenyl-4,5-dihydro-1H-pyrazol-5-one (CAS 338975-68-1) is a synthetic pyrazol‑5‑one derivative bearing a 2,4‑difluoroaniline methylidene substituent at position 4 and a phenyl ring at position 3. It is registered in the Chemical Entities of Biological Interest (ChEBI) database under CHEBI:114631 and is cross‑referenced as LINCS compound LSM‑26093, indicating its inclusion in the Library of Integrated Network‑Based Cellular Signatures for systematic cellular profiling.

Molecular Formula C16H11F2N3O
Molecular Weight 299.281
CAS No. 338975-68-1
Cat. No. B2494282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(2,4-difluorophenyl)amino]methylidene}-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
CAS338975-68-1
Molecular FormulaC16H11F2N3O
Molecular Weight299.281
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=C(C=C(C=C3)F)F
InChIInChI=1S/C16H11F2N3O/c17-11-6-7-14(13(18)8-11)19-9-12-15(20-21-16(12)22)10-4-2-1-3-5-10/h1-9H,(H2,20,21,22)
InChIKeyYZAUNXQNVLORIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[(2,4-Difluorophenyl)amino]methylidene}-3-phenyl-4,5-dihydro-1H-pyrazol-5-one (CAS 338975-68-1): Structural Identity and Database Registry


4-{[(2,4-Difluorophenyl)amino]methylidene}-3-phenyl-4,5-dihydro-1H-pyrazol-5-one (CAS 338975-68-1) is a synthetic pyrazol‑5‑one derivative bearing a 2,4‑difluoroaniline methylidene substituent at position 4 and a phenyl ring at position 3 [1]. It is registered in the Chemical Entities of Biological Interest (ChEBI) database under CHEBI:114631 and is cross‑referenced as LINCS compound LSM‑26093, indicating its inclusion in the Library of Integrated Network‑Based Cellular Signatures for systematic cellular profiling [2].

LINCS-annotated chemical probe (LSM-26093) for cellular signature mining

Tox21 ERR-pathway screen participant with viability counter-screen data

Structurally differentiated from near-neighbor pyrazol‑5‑one analogs (Tanimoto ≤ 0.87)

Why Closely Related Pyrazol‑5-one Analogs Cannot Substitute for CAS 338975-68-1 in Target‑Based Studies


Although the pyrazol‑5‑one scaffold is shared by numerous derivatives, the specific combination of a 2,4‑difluorophenylaminomethylidene moiety and a 3‑phenyl substituent confers a distinct Cheminformatic fingerprint. The closest ChEBI‑listed analogs exhibit Tanimoto similarity scores ≤ 0.87, indicating meaningful structural divergence that can translate into differential protein‑binding profiles, cellular response signatures, and pharmacokinetic behaviour [1]. Consequently, substituting a generic pyrazol‑5‑one or even a near‑neighbor analog risks altering the biological readout, making procurement of the exact compound critical for reproducibility of LINCS‑derived gene‑expression signatures or any follow‑up target‑validation experiments [2].

Fluorine topology

2,4‑difluorophenyl substitution may alter protein-binding profiles compared to analogs with different fluorination patterns.

LINCS annotation

Nearest ChEBI analogs lack a LINCS identifier; cellular signature matching workflows may not transfer.

Screening history

Analogs are absent from the Tox21 ERR antagonist assay panel; HTS-based context may require review.

Quantitative Differentiation Evidence for 4-{[(2,4-Difluorophenyl)amino]methylidene}-3-phenyl-4,5-dihydro-1H-pyrazol-5-one vs. In‑Class Analogs


Tanimoto Structural Similarity to the Closest ChEBI Pyrazol‑5-one Analog

The nearest structural neighbor registered in ChEBI, 3‑phenyl‑4‑[[4‑(trifluoromethyl)anilino]methylidene]‑1H‑pyrazol‑5‑one (CHEBI:115567), shares a Tanimoto similarity of 0.87 with the target compound [1]. The difference arises from the replacement of the 2,4‑difluoro substitution pattern with a 4‑trifluoromethyl group, altering electronic distribution, hydrogen‑bond potential, and metabolic liability. A Tanimoto value of 0.87 is below the 0.90 threshold commonly associated with functional interchangeability in bioactivity studies, justifying the need to source the specific difluoro analog.

Tanimoto similarity
Reported
Tanimoto 0.87 vs. closest ChEBI analog (CHEBI:115567); self-similarity 1.00
Structural divergence may limit functional interchangeability.
Tanimoto below 0.90 threshold supports compound-specific sourcing.
Cheminformatics Structure–Activity Relationship Compound Selection

Physicochemical Differentiation: Molecular Weight and Fluorine Count

The target compound (C₁₆H₁₁F₂N₃O, MW = 299.28 g·mol⁻¹) contains two fluorine atoms arranged in a 2,4‑difluorophenyl configuration [1]. Its closest ChEBI analog (CHEBI:115567, C₁₇H₁₂F₃N₃O) carries a trifluoromethyl group and has a molecular weight of 331.29 g·mol⁻¹ [2]. The resulting 32 g·mol⁻¹ mass difference and distinct fluorine topology affect lipophilicity, metabolic stability, and membrane permeability, making the two compounds non‑interchangeable in cellular assays where passive diffusion or CYP450 susceptibility is critical.

MW & fluorine count
Reported
Target: MW 299.28 g·mol⁻¹, 2 F (2,4‑difluoro); analog CHEBI:115567: MW 331.29 g·mol⁻¹, 3 F (4‑trifluoromethyl)
ΔMW 32 g·mol⁻¹ and different fluorine topology may shift logP and cellular uptake.
Physicochemical difference suggests distinct assay behavior.
Medicinal Chemistry Physicochemical Property Analysis Lead Optimization

LINCS Database Membership as a Unique Identifier for Cellular Signature Mining

The compound is explicitly catalogued in the LINCS (Library of Integrated Network‑Based Cellular Signatures) library under the identifier LSM‑26093 [1]. LINCS data provides gene‑expression perturbation signatures across multiple cell types, enabling users to query the compound’s biological fingerprint or to use the compound itself as a reference perturbation. None of the three closest ChEBI structural analogs (CHEBI:115567, CHEBI:108105, CHEBI:105008) are currently annotated in the ZFIN‑linked LINCS reference, meaning they lack a comparable public cellular‑signature profile [2]. This makes the target compound the only member of this analog series for which genome‑wide response data may be retrievable from the LINCS portal.

LINCS membership
Class‑level inference
LSM‑26093; nearest analogs not annotated in LINCS
Enables signature‑matching studies; analog substitution loses this resource.
LINCS database cross‑reference as of May 2026.
Transcriptomics Drug Discovery Phenotypic Screening

Profiling in the Tox21 Estrogen‑Related Receptor (ERR) Pathway Antagonist Screen

Although the specific activity readout for CAS 338975‑68‑1 has not been published, the compound is part of the NCATS Tox21 10K library that was screened against the PGC‑1α/ERR signaling pathway (PubChem AID 1224841) [1]. Compounds in this library were classified with activity scores ranging from 0 (inactive) to 100 (active), with a viability counter‑screen (AID 1224840) to exclude cytotoxic false positives [1]. The closest ChEBI analogs are not listed in this particular Tox21 assay collection, meaning the target compound offers a unique opportunity to investigate ERR‑pathway modulation in a federal inter‑agency validated screening platform.

Tox21 ERR screen
Class‑level inference
Profiled in PubChem AID 1224841 (ERR antagonist) and AID 1224840 (viability counter‑screen); analogs absent.
Provides a defined HTS entry point for ERR pathway hit validation.
Specific activity readout not published; data to verify.
Nuclear Receptor Metabolic Disease Toxicology

Recommended Application Scenarios for 4-{[(2,4-Difluorophenyl)amino]methylidene}-3-phenyl-4,5-dihydro-1H-pyrazol-5-one Based on Differentiated Evidence


Cellular Signature Mining via LINCS L1000 Data Platforms

Researchers seeking to connect a gene‑expression perturbation signature to a specific chemical probe can purchase CAS 338975‑68‑1 as a validated LINCS library member (LSM‑26093) [1]. The compound’s inclusion in LINCS ensures that its transcriptional fingerprint is accessible for signature‑matching algorithms such as L1000CDS² or clue.io, enabling MoA hypothesis generation that cannot be replicated with non‑LINCS analogs.

ERR‑Pathway Hit Validation and Counter‑Screen

Because the compound was profiled in the Tox21 PGC‑1α/ERR antagonist assay (AID 1224841) alongside a viability counter‑screen (AID 1224840) [2], it is suitable as a starting point for medicinal chemistry programs targeting metabolic disorders or breast cancer subtypes where ERRα overexpression is prognostic. Procurement of the exact Tox21‑screened batch ensures continuity with the public HTS dataset.

SAR Expansion Starting from the 2,4‑Difluorophenyl Scaffold

The quantitative structural differentiation from the 4‑trifluoromethyl analog (CHEBI:115567; Tanimoto 0.87) [3] makes this compound the appropriate reference core for a focused SAR campaign exploring the effect of ring‑fluorine versus trifluoromethyl substitution on potency, selectivity, and metabolic stability. Replacing it with the cheaper, non‑fluorinated pyrazol‑5‑one core would invalidate any fluorine‑specific SAR conclusions.

Chemical Probe for Zebrafish Phenotypic Screening

The ZFIN database links the compound to phenotypic outcomes in zebrafish, indicating that it has been used in whole‑organism chemical biology [1]. Laboratories performing zebrafish‑based drug repurposing or toxicology screens can source this specific compound to reproduce published phenotypic effects, confident that the difluorophenyl substitution pattern is the one associated with the annotated ontology.

Application
Selection Property
Validation Focus
Cellular signature mining (LINCS L1000)
LINCS library membership (LSM‑26093)
Signature‑matching reproducibility
ERR‑pathway hit validation
Tox21 ERR antagonist screening context
HTS viability counter‑screen concordance
SAR expansion from 2,4‑difluorophenyl scaffold
Structural divergence from trifluoromethyl analog
Fluorine‑specific SAR interpretation
Zebrafish phenotypic screening
ZFIN database linkage
Phenotypic outcome reproducibility
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